N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea - 1000588-77-1

N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea

Catalog Number: EVT-1756047
CAS Number: 1000588-77-1
Molecular Formula: C8H6F4N2O
Molecular Weight: 222.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • One-Pot Synthesis: This method involves reacting 4-chloro-3-trifluoromethyl-aniline with triphosgene and 4-methylaniline []. Optimization of reaction conditions, such as the ratio of starting materials, the sequence of addition, and reaction temperature, is crucial to achieve high yields.
  • Multi-Step Synthesis: A common approach involves a multi-step sequence starting with commercially available materials. For example, a three-step synthesis starting with 4-chloro-7-fluoro-6-nitro-quinazoline has been reported, involving substitution, nucleophilic substitution, and reduction reactions to arrive at the desired product [].
Molecular Structure Analysis
  • Crystal Structure: Crystallographic data provides insights into the spatial arrangement of atoms within the molecule. Studies have revealed that the urea linkage typically adopts a planar configuration, often stabilized by intramolecular hydrogen bonding interactions involving the NH groups and the carbonyl oxygen []. The presence of the trifluoromethyl group can introduce conformational flexibility, as observed in some derivatives where this group exhibits disorder over multiple orientations [].
Chemical Reactions Analysis
  • N-Alkylation: The urea nitrogen can be alkylated with various alkyl halides to introduce diverse substituents. This reaction is commonly employed to modify the physicochemical properties of the molecule, such as lipophilicity and solubility, which can impact its biological activity [, ].
  • Coupling Reactions: The compound can participate in coupling reactions, for instance, with activated carboxylic acids, to generate amide derivatives []. These reactions are valuable for introducing structural diversity and exploring new chemical space for drug discovery.
  • Formation of Heterocycles: N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea serves as a precursor for synthesizing a variety of heterocyclic compounds, such as imidazoles [, ] and quinazolines []. These heterocyclic systems are frequently encountered in medicinal chemistry due to their wide range of biological activities.
Mechanism of Action
  • Kinase Inhibition: Many derivatives have been explored for their inhibitory activity against various kinases, including receptor tyrosine kinases such as VEGFR-2 and PDGFRα []. These molecules often function by competing with ATP for binding to the kinase active site, thereby inhibiting downstream signaling. Structure-activity relationship studies have identified key structural features that contribute to potency and selectivity against different kinase targets [].
  • Antagonism of Receptors: Some derivatives exhibit antagonistic activity against specific receptors. For instance, molecules have been reported to act as antagonists for receptors like the neurokinin-1 (NK-1) receptor [] and the C-C chemokine receptor 2 (CCR2) []. These antagonists bind to their respective receptors and block the binding of endogenous ligands, thus modulating downstream signaling pathways.
Applications
  • Anticancer Agents: Significant research has focused on developing derivatives as potential anticancer agents [, , , , , ]. These molecules often target specific kinases involved in tumor cell proliferation, survival, or angiogenesis. For example, compound ABT-869, derived from this scaffold, has shown promising antitumor activity in preclinical models by inhibiting VEGF and PDGFR receptor families [, ].
  • Anti-Inflammatory Agents: Derivatives have been investigated for their anti-inflammatory properties, primarily by targeting inflammatory mediators or signaling pathways [, , ]. For example, TLK-19705, a CCR2 antagonist derived from this scaffold, demonstrated efficacy in reducing albuminuria and atherosclerosis in mouse models [].
  • Neurological Disorders: Compounds targeting the central nervous system have been developed, such as morpholine acetal derivatives acting as human NK-1 receptor antagonists. These molecules hold potential for treating conditions like pain, migraine, and emesis [, , ].
  • Pesticidal Agents: Research has explored the use of derivatives as potential pesticides, particularly insecticides and fungicides []. The incorporation of this scaffold into pyridylpyrazole amide structures has yielded compounds with promising activity against various insect pests and fungal pathogens.

1-(1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonyl)-3-(4-fluoro-3-(trifluoromethyl)phenyl)urea (TLK-19705)

  • Compound Description: TLK-19705 is a novel C-C chemokine receptor 2 (CCR2) antagonist. [] It demonstrated therapeutic potential for diabetic nephropathy and atherosclerosis in mouse models. [] TLK-19705's inhibitory activity was antagonized by the third extracellular loop peptide of CCR2. []

N-((4-chloro-3-trifluoromethyl) phenyl)-N'-((2-fluoro-4-(2-formamyl)-4-pyridyloxy) phenyl) urea

  • Compound Description: This compound acts as a vascular endothelial growth factor receptor 2 (VEGFR-2) kinase inhibitor. [] It is being investigated for its potential use in treating diseases mediated by VEGFR-2. []

N-((4-chloro-3-trifluoromethyl)phenyl)-N'-((2-fluoro-4-(2-carbamoyl)-4-pyridyloxy)phenyl)urea

  • Compound Description: This compound has two identified polymorphs, Polymorph A and Polymorph B, each exhibiting distinct powder X-ray diffraction patterns. [] These polymorphs are being investigated for their potential use in antineoplastic medications. []

2-[[4-Fluoro-3-(trifluoromethyl)phenyl]amino]-4-(4-pyridinyl)-5-thiazolemethanol (JNJ-1930942)

  • Compound Description: JNJ-1930942 is a highly selective positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). [] It has shown potential for treating cognitive deficits associated with various central nervous system disorders by enhancing α7 nAChR neurotransmission. []

N-[(1R)-1-(3-Cyclopropoxy-4-fluorophenyl)-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide (BMS-795311)

  • Compound Description: BMS-795311 is a potent and orally available cholesteryl ester transfer protein (CETP) inhibitor. [] Preclinical studies have shown its potential as an antiatherosclerotic agent by increasing HDL cholesterol content and size. [] It has a favorable safety profile compared to other CETP inhibitors like torcetrapib. []

(2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine

  • Compound Description: This compound has been synthesized as a potential pharmaceutical agent. [, ] An efficient eight-step synthesis has been developed, starting from oxoacetic acid monohydrate. []

N-(7-Cyano-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)cyclopropanecarboxamide (TAK-632)

    N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(4-(2-(N-methylcarbamoyl)-4-pyridyloxy)phenyl)urea

    • Compound Description: This compound, particularly its tosylate salt, is considered a promising agent for cancer treatment due to its potent RAF kinase inhibitory activity. []

    3-(3,5-Bis(trifluoromethyl)phenyl)quinoline

    • Compound Description: This compound was synthesized using the Suzuki-Miyaura cross-coupling reaction and its structure was confirmed by single-crystal X-ray diffraction and other analytical techniques. []

    3-(4-Fluoro-3-methylphenyl)quinoline

    • Compound Description: This compound was synthesized using the Suzuki-Miyaura cross-coupling reaction and its structure was confirmed by single-crystal X-ray diffraction and other analytical techniques. []

    N-[4-chloro-3-(trifluoromethyl)phenyl]-N′-(4-methylphenyl)urea

    • Compound Description: This compound was synthesized via a one-pot method utilizing 4-chloro-3-trifluoromethylaniline, triphosgene, and 4-methylaniline. [] The structure was confirmed through elemental analysis, IR, and 1H NMR spectroscopy. []

    N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine

    • Compound Description: This compound exhibits potential medicinal applications and its synthesis was achieved from 4-chloro-7-fluoro-6-nitro-quinazoline through a three-step process, with its structure confirmed via 1H NMR. []

    (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide (S-23)

    • Compound Description: S-23 is a selective androgen receptor modulator (SARM) with potential for hormonal male contraception. [] In preclinical studies with rats, S-23 exhibited high binding affinity to androgen receptors and demonstrated dose-dependent suppression of LH and FSH levels, leading to reversible infertility. [] It also showed beneficial effects on bone mineral density, lean mass, and fat mass. []

    4-Substituted-2-(2-fluoro-3-trifluoromethyl-phenyl)-1,3,4-dioxazin-5-ones

    • Compound Description: This series of compounds was synthesized from 2-fluoro-3-trifluoromethyl-benzoic acid hydrazide and exhibited good fungicidal activity against Colletotrichum lagenarium. []

    1-(3-chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea (MMV665953)

      5-chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide (MMV665807)

        9,10-bis-(4-fluoro-3-trifluoromethylphenyl)anthracene and 2,7-bis-(4-fluoro-3-trifluoromethylphenyl)fluorene

        • Compound Description: These two compounds are bisfluoro monomers used in the synthesis of various poly(arylene ether)s. [] These polymers exhibit high thermal stability, with a 5% weight loss temperature reaching up to 490°C. [] They are soluble in various organic solvents and have potential applications in high-performance materials. []

        N,N-Dimethyl-N′-[3-(trifluoromethyl)phenyl]urea

        • Compound Description: This compound is a significant urea-based herbicide. [] Its crystal structure reveals stabilization by intra- and intermolecular hydrogen bonds involving the urea moiety. [] The trifluoromethyl group shows disorder over two positions in the crystal structure. []

        1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl)amino)pyridin-3-yl)urea (5a)

        • Compound Description: This compound demonstrates potent inhibitory activity against kinase insert domain-containing receptor (KDR), with an IC50 value of 0.0689 μM. [] This finding suggests its potential as a starting point for developing novel anticancer drugs targeting KDR. []

        8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (Compound 9)

        • Compound Description: Compound 9 exhibits potent binding affinity for serotonin (5-HT1A/5-HT7) receptors, suggesting its potential as an antidepressant. [] Preclinical studies in mice showed antidepressant effects in the forced swim test, and anxiolytic effects surpassing those of diazepam. [] It also displayed weak inhibitory activity against phosphodiesterase enzymes (PDE4B and PDE10A). []

        1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea (7i)

        • Compound Description: Compound 7i exhibits potent antiproliferative activity against various cancer cell lines, including A549, HCT-116, and PC-3, with IC50 values in the low micromolar range. [] It induces apoptosis in A549 cells and causes cell cycle arrest at the G1 phase. [] These findings suggest its potential as a lead compound for developing novel anticancer agents. []

        1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (ANF-2)

        • Compound Description: ANF-2 has been characterized using single-crystal X-ray diffraction, revealing its three-dimensional structure. [] Theoretical calculations and spectroscopic analyses provide insights into its electronic structure, stability, and potential reactivity. [] Docking studies suggest its potential as an analgesic drug due to its interaction with prostaglandin E synthase. []

        1-(2,6-Di­fluoro­benzoyl)-3-[4-(tri­fluoro­methyl)­phenyl]­urea

        • Compound Description: This compound has been identified as a chitin synthesis inhibitor. [] Its crystal structure has been determined, revealing key structural features and intermolecular interactions. []

        1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC 423)

        • Compound Description: DPC 423 is a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. [, , , ] Its metabolic disposition is complex, involving various enzymatic pathways and leading to the formation of several metabolites, some of which are potentially reactive. [, , ] Its benzylamine moiety undergoes unusual glutamate conjugation mediated by gamma-glutamyltranspeptidase. [] Further metabolism leads to the formation of an aldehyde, carboxylic acid, and a novel GSH adduct derived from an aldoxime intermediate. [, ] Significant species differences in its plasma stability were observed, with rabbits, dogs, and rhesus monkeys catalyzing the formation of the aldehyde metabolite via a semicarbazide-sensitive monoamine oxidase. []

        1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120)

        • Compound Description: LY3009120 acts as a pan-RAF inhibitor with minimal paradoxical activation. [] It exhibits activity against tumor cells harboring BRAF mutations, including BRAF V600E, as well as wild-type BRAF and CRAF. [] Unlike other RAF inhibitors like vemurafenib and dabrafenib, LY3009120 minimizes paradoxical MAPK pathway activation, expanding its potential therapeutic window and enabling treatment of cancers with RAS mutations. [] Its favorable profile led to its selection for phase I clinical trials. []

        1-(5-tert-butyl-2-aryl-pyrazol-3-yl)-3-[2-fluoro-4-[(3-oxo-4h-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea derivatives (TBAP compounds)

        • Compound Description: TBAP compounds demonstrate potent inhibition of RAF kinases, including BRAF and CRAF, making them promising candidates for treating various cancers and other diseases associated with RAF pathway activation. [] These compounds exhibit activity against tumor cells with both mutated and wild-type RAF, and their ability to inhibit mutant BRAF is particularly relevant for treating cancers like malignant melanoma. [] Their potential extends to treating other proliferative diseases, inflammation, immune disorders, viral infections, and fibrotic diseases. []

        Properties

        CAS Number

        1000588-77-1

        Product Name

        N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea

        IUPAC Name

        [4-fluoro-3-(trifluoromethyl)phenyl]urea

        Molecular Formula

        C8H6F4N2O

        Molecular Weight

        222.14 g/mol

        InChI

        InChI=1S/C8H6F4N2O/c9-6-2-1-4(14-7(13)15)3-5(6)8(10,11)12/h1-3H,(H3,13,14,15)

        InChI Key

        QLDISJBNQHJOHZ-UHFFFAOYSA-N

        SMILES

        C1=CC(=C(C=C1NC(=O)N)C(F)(F)F)F

        Canonical SMILES

        C1=CC(=C(C=C1NC(=O)N)C(F)(F)F)F

        Product FAQ

        Q1: How Can I Obtain a Quote for a Product I'm Interested In?
        • To receive a quotation, send us an inquiry about the desired product.
        • The quote will cover pack size options, pricing, and availability details.
        • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
        • Quotations are valid for 30 days, unless specified otherwise.
        Q2: What Are the Payment Terms for Ordering Products?
        • New customers generally require full prepayment.
        • NET 30 payment terms can be arranged for customers with established credit.
        • Contact our customer service to set up a credit account for NET 30 terms.
        • We accept purchase orders (POs) from universities, research institutions, and government agencies.
        Q3: Which Payment Methods Are Accepted?
        • Preferred methods include bank transfers (ACH/wire) and credit cards.
        • Request a proforma invoice for bank transfer details.
        • For credit card payments, ask sales representatives for a secure payment link.
        • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
        Q4: How Do I Place and Confirm an Order?
        • Orders are confirmed upon receiving official order requests.
        • Provide full prepayment or submit purchase orders for credit account customers.
        • Send purchase orders to sales@EVITACHEM.com.
        • A confirmation email with estimated shipping date follows processing.
        Q5: What's the Shipping and Delivery Process Like?
        • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
        • You can use your FedEx account; specify this on the purchase order or inform customer service.
        • Customers are responsible for customs duties and taxes on international shipments.
        Q6: How Can I Get Assistance During the Ordering Process?
        • Reach out to our customer service representatives at sales@EVITACHEM.com.
        • For ongoing order updates or questions, continue using the same email.
        • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

        Quick Inquiry

         Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.